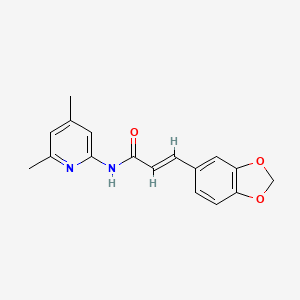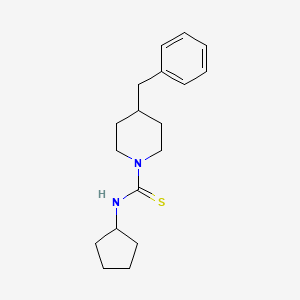![molecular formula C9H9N3OS2 B5807296 N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide, also known as TTA-A2, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. This compound binds to PPARα and induces its transcriptional activity, leading to the upregulation of genes involved in lipid metabolism, glucose metabolism, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of lipid metabolism, glucose metabolism, and inflammation. This compound can increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fatty acid synthesis, leading to a decrease in lipid accumulation in various tissues. This compound can also improve glucose metabolism and insulin sensitivity by increasing glucose uptake and utilization in various tissues. Additionally, this compound can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PPARα. However, this compound also has some limitations, including its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide, including the investigation of its effects on other PPAR isoforms, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesemethoden
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can be synthesized through a multi-step process, starting with the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with phosphorus oxychloride and thiosemicarbazide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes research. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and can sensitize cancer cells to chemotherapy. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-2-7(13)10-9-12-11-8(15-9)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDPYKAARAPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)


![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)

![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)

![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)